N-arachidonoylethanolamine phosphate(2-)
Description
Properties
Molecular Formula |
C22H36NO5P-2 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethyl phosphate |
InChI |
InChI=1S/C22H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21-28-29(25,26)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)(H2,25,26,27)/p-2/b7-6-,10-9-,13-12-,16-15- |
InChI Key |
PZPHIQQEQWCEGG-DOFZRALJSA-L |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCOP(=O)([O-])[O-] |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOP(=O)([O-])[O-] |
Origin of Product |
United States |
Physiological Roles and Cellular Processes Modulated by N Arachidonoylethanolamine Anandamide in in Vitro and in Vivo Models
Neurotransmission and Synaptic Plasticity Mechanisms
Anandamide (B1667382) is a key modulator of synaptic function, influencing communication between neurons and underlying the brain's ability to adapt, a phenomenon known as synaptic plasticity. It primarily exerts its effects through the activation of cannabinoid receptors, most notably CB1 receptors, which are densely expressed in the central nervous system.
Retrograde Signaling Modalities
Anandamide functions as a retrograde messenger, a molecule that travels backward across a synapse, from the postsynaptic neuron to the presynaptic neuron. This unique signaling mechanism allows the postsynaptic cell to influence its own incoming signals. The process begins with the depolarization of the postsynaptic neuron, which triggers an influx of calcium and leads to the synthesis of anandamide from membrane lipid precursors.
Once synthesized, anandamide is released into the synaptic cleft, where it travels to and binds with presynaptic CB1 receptors. This activation of presynaptic CB1 receptors initiates a signaling cascade that ultimately suppresses the release of neurotransmitters from the presynaptic terminal. This form of short-term synaptic depression is known as depolarization-induced suppression of inhibition (DSI) when it affects inhibitory GABAergic synapses, and depolarization-induced suppression of excitation (DSE) at excitatory glutamatergic synapses.
Long-term depression (LTD) of synaptic transmission can also be mediated by anandamide signaling. This more persistent form of synaptic plasticity is crucial for processes like learning and memory.
Modulation of Presynaptic Neurotransmitter Release (e.g., Glutamate, GABA)
The primary mechanism by which anandamide modulates synaptic activity is by inhibiting the release of other neurotransmitters from presynaptic terminals. By activating CB1 receptors, anandamide influences the activity of voltage-gated calcium channels and G protein-coupled inwardly-rectifying potassium channels. The inhibition of calcium influx into the presynaptic terminal is a key step that leads to a reduction in the fusion of synaptic vesicles with the presynaptic membrane, thereby decreasing the amount of neurotransmitter released.
Cellular Proliferation, Survival, and Programmed Cell Death
Anandamide's influence extends beyond the synapse to fundamental cellular processes, including the life and death of cells. Its effects are often dose-dependent and cell-type specific, highlighting a complex regulatory role.
Apoptosis Regulation
Anandamide has been shown to induce apoptosis, or programmed cell death, in various cell types, including certain cancer cells. This pro-apoptotic effect can be mediated through both cannabinoid receptor-dependent and -independent pathways. In some instances, anandamide stimulates the production of reactive oxygen species (ROS), leading to cellular stress and the initiation of the apoptotic cascade.
Conversely, in other contexts, anandamide can exhibit anti-apoptotic or protective effects. For example, it has been implicated in protecting neurons from excitotoxic insults and promoting their survival. This dual role suggests that anandamide's effect on apoptosis is highly dependent on the cellular environment and the expression levels of cannabinoid receptors and metabolic enzymes.
Neural Cell Differentiation
Research indicates that anandamide plays a role in the differentiation of neural progenitor cells. It has been observed to influence the fate of these stem cells, guiding them to develop into mature neurons. This suggests that the endocannabinoid system is involved in the complex processes of brain development and may also be relevant for neural repair in the adult brain.
Immunomodulation and Inflammatory Responses
Anandamide is a significant modulator of the immune system, generally exerting immunosuppressive and anti-inflammatory effects. It interacts with cannabinoid receptors, particularly CB2 receptors, which are abundantly expressed on immune cells.
The activation of CB2 receptors by anandamide can lead to a variety of anti-inflammatory responses. It can inhibit the production and release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins, from immune cells like macrophages and T-cells. Furthermore, anandamide can suppress the proliferation of T-lymphocytes and induce apoptosis in these cells, thereby dampening the immune response.
Anandamide's anti-inflammatory properties are also evident in its ability to reduce the migration of immune cells to sites of inflammation. By modulating these key aspects of the immune response, anandamide helps to maintain immune homeostasis and protect against excessive inflammation.
Energy Homeostasis and Metabolic Regulation
N-arachidonoylethanolamine (anandamide) is a key lipid signaling molecule within the endocannabinoid system (ECS) that plays a significant role in maintaining the body's energy balance. nih.govnih.govnih.gov The ECS, which also includes cannabinoid receptors and metabolic enzymes, is crucial for modulating regulatory reactions to maintain homeostasis. nih.govnih.gov Anandamide influences energy homeostasis by promoting energy storage. It achieves this through central mechanisms that increase appetite and food intake, as well as by enhancing processes like lipogenesis and glucose uptake in peripheral tissues, primarily through the activation of cannabinoid receptor type 1 (CBR1). nih.gov
Central Nervous System Functions beyond Synaptic Plasticity
Anandamide is a neurotransmitter that modulates a wide range of functions in the central nervous system (CNS). wikipedia.org It is synthesized from membrane lipid precursors and exerts its effects by binding to cannabinoid receptors, the same receptors activated by THC from cannabis. wikipedia.orgresearchgate.net Its actions are terminated by the enzyme fatty acid amide hydrolase (FAAH), which breaks it down into arachidonic acid and ethanolamine (B43304). wikipedia.orgtessmed.com Through its interaction with cannabinoid receptors, anandamide can influence the transmission of other key neurotransmitters, including dopamine, serotonin, GABA, and glutamate. wikipedia.org
Cognitive Processing and Executive Functions
The endocannabinoid system, through mediators like anandamide, regulates learning and memory processes by fine-tuning neural transmission. tessmed.com Research in animal models suggests that anandamide can enhance learning and memory processes within the hippocampus, a critical brain region for these functions. tessmed.com Studies in humans have further clarified the role of anandamide, showing that elevated levels are associated with improved performance in decision-making and cognitive flexibility tasks. nih.gov This indicates a significant association between the anandamide signaling system and cognitive functions dependent on the prefrontal cortex. nih.gov
Emotional Regulation and Affective States
Anandamide plays a crucial role in the regulation of emotional states and affective behaviors. uu.nl It modulates emotional responses to stress and influences the activity of hormones associated with "feel-good" emotions, such as dopamine, serotonin, and oxytocin. tessmed.com Studies using mouse models of chronic unpredictable mild stress have shown that lower levels of anandamide in the prefrontal cortex and hippocampus are associated with anxiety-related behaviors. nih.gov Conversely, enhancing anandamide signaling by inhibiting its degrading enzyme, FAAH, has been shown to reduce anxiety. themedicalbiochemistrypage.org This highlights anandamide's role in emotional homeostasis, where disruptions in its signaling can contribute to mood and anxiety disorders. tessmed.comnih.gov
Pain Sensation and Nociceptive Modulation
Anandamide is a significant modulator of pain and nociception, acting within a cannabinergic pain-suppression system. pnas.org Its analgesic effects have been recognized in both preclinical models and humans. nih.govnih.gov Anandamide modulates pain transmission at the level of the spinal cord, where it interacts with both cannabinoid receptor 1 (CB1) and transient receptor potential vanilloid 1 (TRPV1) on the terminals of primary nociceptive neurons. nih.govnih.gov Activation of CB1 receptors generally has an inhibitory effect on pain signals, while TRPV1 activation can be excitatory. nih.govnih.gov
Research shows that painful stimuli can trigger the release of anandamide in brain regions like the periaqueductal gray (PAG), a key center for pain modulation. pnas.org Furthermore, inhibiting the FAAH enzyme to increase anandamide levels in peripheral tissues has been shown to attenuate persistent pain in rodent models of nerve injury and inflammation. researchgate.net This suggests that anandamide-mediated signaling at peripheral CB1 receptors can control the transmission of pain signals to the central nervous system. researchgate.net
Table 1: Research Findings on Anandamide's Role in CNS Functions
| Function | Model | Key Findings | Citations |
|---|---|---|---|
| Cognitive Processing | Human | Elevated AEA levels associated with improved decision-making and cognitive flexibility. | nih.gov |
| Emotional Regulation | Mouse (Chronic Stress) | Low AEA levels in hippocampus and prefrontal cortex linked to anxiety indicators. | nih.gov |
| Pain Modulation | Rodent (Inflammation) | Peripheral FAAH inhibition boosts AEA, attenuating pain behavior via CB1 receptors. | researchgate.net |
| Pain Modulation | Rat (Nociceptive Stimulation) | Painful stimuli induce the release of anandamide in the periaqueductal gray (PAG). | pnas.org |
Appetite Control and Feeding Behavior
The endocannabinoid system is a pivotal regulator of appetite and feeding behavior. nih.govmdpi.com Anandamide, along with another endocannabinoid, 2-arachidonoylglycerol (2-AG), promotes food intake. ucl.ac.be Endocannabinoids enhance hunger sensations, encourage increased food consumption, and shift the body's energy balance toward storage. wikipedia.org In animal studies, systemically administered anandamide has been shown to increase food intake in the short term. nih.gov This effect is mediated by both central and peripheral pathways, including the activation of CB1 receptors in brain regions that control food intake, such as the hypothalamus. nih.govmdpi.com
Peripheral Physiological System Regulation
Beyond the central nervous system, anandamide modulates a variety of physiological processes in peripheral tissues. nih.gov The endocannabinoid system, including anandamide, has been linked to diverse functions such as the regulation of inflammation, immune responses, and cardiovascular function. nih.gov For instance, anandamide can act as a mediator of sensory nerve-dependent relaxation of blood vessels. nih.gov In rat mesenteric arteries, anandamide induces dose-dependent relaxation, an effect that is blocked by a CB1 receptor antagonist. nih.gov The enzymes that synthesize and degrade anandamide are found in numerous peripheral tissues, including the kidneys, liver, and gastrointestinal tract, indicating its widespread regulatory role. ucl.ac.benih.gov
Vascular System Modulation
Anandamide is a potent vasoactive lipid mediator, eliciting significant effects on the cardiovascular system. Its primary action in the vasculature is vasodilation, which contributes to the regulation of blood pressure and blood flow. sciencedaily.com The mechanisms underlying anandamide-induced vasodilation are complex and involve multiple signaling pathways and receptor systems.
In Vitro Studies:
In isolated arterial preparations, anandamide consistently induces relaxation. Studies on rat mesenteric arteries have demonstrated that anandamide causes dose-dependent vasodilation. nih.gov This effect is mediated, in part, by endothelial anandamide receptors that are distinct from the classic CB1 receptors. oup.comnih.gov While the CB1 receptor antagonist SR141716A can inhibit this vasodilation, the effect is not fully consistent with a typical CB1 receptor-mediated response, suggesting the involvement of a novel endothelial receptor. nih.govoup.com
Furthermore, anandamide's vasodilatory action can be endothelium-independent, directly affecting vascular smooth muscle. oup.com This direct effect is not sensitive to SR141716A, indicating a different mechanism. oup.com Some research suggests the involvement of vanilloid receptors (TRPV1), as anandamide can activate these receptors on perivascular sensory nerves, leading to the release of vasodilating neuropeptides like calcitonin gene-related peptide (CGRP). silae.it
The metabolism of anandamide also plays a crucial role in its vascular effects. Inhibition of fatty acid amide hydrolase (FAAH), the enzyme responsible for anandamide degradation, potentiates its vasodilatory responses in rat small mesenteric arteries. oup.com
In Vivo Studies:
In anesthetized rats, intravenous administration of anandamide produces a triphasic cardiovascular response: an initial transient bradycardia and hypotension, followed by a brief pressor response, and then a more sustained depressor effect. wellnessblessing.com The prolonged hypotensive phase is mediated by the activation of CB1 receptors, leading to a suppression of sympathetic tone. wellnessblessing.com This sympathoinhibitory effect is attributed to the activation of presynaptic CB1 receptors on sympathetic nerve terminals, which inhibits the release of norepinephrine. wellnessblessing.com
The magnitude of anandamide's hypotensive effect is dependent on the pre-existing sympathetic tone, being more pronounced in hypertensive animals. wellnessblessing.com In conscious rats, anandamide also elicits a prolonged depressor response. wellnessblessing.com Studies in FAAH-deficient mice, which have elevated endogenous anandamide levels, show enhanced cardiovascular responses to exogenously administered anandamide, although their baseline hemodynamics are normal. oup.com This suggests that under normal physiological conditions, the tonic activity of the endocannabinoid system in cardiovascular control may be minimal, but it becomes more significant in pathological states like hypertension. oup.com
The following table summarizes key research findings on the vascular modulation of anandamide:
| Model | Study Type | Key Findings | Receptor/Mechanism Implicated |
| Rat Mesenteric Arteries | In Vitro | Dose-dependent vasodilation. | Endothelial "anandamide receptor" (SR141716A-sensitive), direct effect on smooth muscle (SR141716A-insensitive). oup.comnih.gov |
| Rat Dural Blood Vessels | In Vivo | Vasodilation via CGRP release. | TRPV1 receptors on perivascular sensory nerves. silae.it |
| Anesthetized Rats | In Vivo | Triphasic cardiovascular response (bradycardia, hypotension, pressor, and depressor phases). | CB1 receptors (prolonged depressor effect), non-CB1 mechanism (pressor effect). wellnessblessing.com |
| FAAH-deficient Mice | In Vivo | Enhanced cardiovascular responses to exogenous anandamide. | CB1 receptors. oup.com |
Reproductive System Regulation
Anandamide is a critical signaling molecule in both male and female reproductive physiology. Its levels are tightly regulated, and any dysregulation can have profound consequences on fertility and pregnancy outcomes.
Female Reproductive System:
In the female reproductive system, anandamide levels fluctuate throughout the menstrual cycle. Plasma anandamide concentrations are highest around ovulation and are positively correlated with estradiol and gonadotropin levels. nih.gov This suggests a role for these hormones in regulating anandamide levels. nih.gov During the menstrual cycle, plasma AEA levels are significantly higher in the follicular phase compared to the luteal phase. oup.comoup.com
Successful embryo implantation requires a transient reduction in uterine anandamide levels. nih.gov High levels of anandamide are detrimental to the developing embryo and can impair implantation. silae.itnih.gov Studies in mice have shown that elevated anandamide signaling can lead to pregnancy failure with embryo retention in the oviduct. bioscientifica.com Conversely, low plasma anandamide levels in early pregnancy are associated with successful implantation and pregnancy maintenance. oup.comimrpress.com
During pregnancy, plasma anandamide levels are lowest in the second and third trimesters. oup.comoup.com However, at the onset of labor, there is a dramatic increase in anandamide levels, suggesting a role in the initiation of parturition. oup.comoup.com
Male Reproductive System:
In males, anandamide is present in seminal plasma and plays a role in regulating sperm function. nih.govbuffalo.edu It can modulate sperm motility, capacitation, and the acrosome reaction, all of which are crucial for successful fertilization. nih.govnih.gov However, the effects of anandamide on sperm are concentration-dependent. While physiological levels are necessary for normal sperm function, supra-physiological concentrations can inhibit sperm motility and viability, likely through a CB1-mediated inhibition of mitochondrial activity. nih.govoup.com
Studies have shown that seminal plasma anandamide levels are significantly lower in men with asthenozoospermia (reduced sperm motility) and oligoasthenoteratozoospermia (low sperm count, reduced motility, and abnormal morphology) compared to normozoospermic men. nih.govoup.com This suggests that a finely balanced anandamide signaling system is essential for male fertility. nih.gov
The following table summarizes key research findings on the reproductive system regulation by anandamide:
| System | Study Type | Key Findings | Implications |
| Female | Human Plasma Analysis | AEA levels peak at ovulation and are higher in the follicular phase than the luteal phase. nih.govoup.comoup.com | Hormonal regulation of AEA is crucial for the menstrual cycle. |
| Female | Human Pregnancy Studies | Low plasma AEA levels are associated with successful implantation and early pregnancy. AEA levels increase dramatically during labor. oup.comoup.comimrpress.com | AEA plays a critical role in implantation and parturition. |
| Female | Mouse Models | Elevated AEA signaling impairs embryo transport and implantation. nih.govbioscientifica.com | Tight regulation of uterine AEA levels is necessary for a receptive uterus. |
| Male | Human Seminal Plasma Analysis | AEA is present in seminal plasma and regulates sperm function. nih.govbuffalo.edu | AEA is a key modulator of sperm fertilizing capacity. |
| Male | Human Sperm Studies | Supra-physiological levels of AEA inhibit sperm motility and viability. Lower seminal plasma AEA is found in men with certain types of infertility. nih.govoup.com | Dysregulation of AEA signaling can contribute to male infertility. |
Interactions with Other Bioactive Lipid Signaling Pathways
Cross-talk with Eicosanoid Systems
The endocannabinoid and eicosanoid signaling pathways are deeply intertwined, primarily because they share the same precursor, arachidonic acid (AA). nih.gov AEA itself is an ethanolamide of arachidonic acid. rsc.org Both endocannabinoids like AEA and eicosanoids (including prostaglandins, thromboxanes, and leukotrienes) are derived from AA-containing phospholipids in the cell membrane. nih.gov
This shared origin leads to significant metabolic cross-talk. The enzymes that oxygenate arachidonic acid to produce eicosanoids can also metabolize endocannabinoids. mdpi.com Specifically, cyclooxygenase-2 (COX-2) and various lipoxygenases (LOXs) can act on AEA. mdpi.com This interaction is not merely a metabolic overlap but a point of signal integration, where the activity of one pathway can directly influence the other, leading to the production of novel bioactive lipids. mdpi.com
Cyclooxygenase-2 (COX-2): This enzyme converts AEA into prostaglandin-ethanolamides (prostamides). mdpi.com These compounds have their own distinct biological activities, often differing from those of classical prostaglandins.
Lipoxygenases (LOXs): LOX enzymes can metabolize AEA to produce hydroxyeicosatetraenoyl-ethanolamides (HETE-EAs). mdpi.com
Cytochrome P450 (CYP450): These enzymes also contribute to the oxidative metabolism of AEA, further expanding the array of signaling molecules derived from this endocannabinoid. mdpi.com
The degradation of both AEA and another major endocannabinoid, 2-arachidonoylglycerol (2-AG), releases free arachidonic acid. nih.gov This liberated AA can then be re-esterified into phospholipids or become a substrate for the eicosanoid pathway, directly linking the turnover of endocannabinoids to the synthesis of prostaglandins and leukotrienes. nih.gov
| Enzyme | Substrate | Key Products | Significance of Interaction |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Anandamide (B1667382) (AEA) | Prostaglandin-ethanolamides (Prostamides) | Generates novel bioactive lipids with unique signaling properties distinct from classical prostaglandins. mdpi.com |
| Lipoxygenases (LOXs) | Anandamide (AEA) | Hydroxyeicosatetraenoyl-ethanolamides (HETE-EAs) | Diversifies the range of signaling molecules derived from endocannabinoid metabolism. mdpi.com |
| Fatty Acid Amide Hydrolase (FAAH) | Anandamide (AEA) | Arachidonic Acid (AA) + Ethanolamine (B43304) | Releases AA, which can serve as a substrate for eicosanoid synthesis. nih.gov |
| Monoacylglycerol Lipase (MAGL) | 2-Arachidonoylglycerol (2-AG) | Arachidonic Acid (AA) + Glycerol | A major source of free AA in the brain for eicosanoid production. nih.gov |
Interplay with Sphingosine-1-Phosphate Signaling
The endocannabinoid system and the sphingosine-1-phosphate (S1P) signaling pathway represent two crucial lipid-mediated regulatory networks that exhibit significant interplay. mdpi.comnih.gov Both AEA and S1P, along with their respective receptors, are widely expressed in the central nervous system and immune system, where they modulate numerous, often overlapping, biological processes. mdpi.comnih.gov
Evidence points to a complex relationship where these pathways can influence each other's activity. In some contexts, they appear to have opposing effects. For instance, studies in models of chronic stress have shown that while AEA levels may decrease in certain brain regions, S1P levels can increase, suggesting a reciprocal regulation in response to stress. nih.gov The activation of cannabinoid CB1 receptors has been shown to increase the synthesis of ceramide, a precursor to sphingosine and subsequently S1P, indicating that endocannabinoid activity can directly fuel the S1P pathway. nih.gov
This crosstalk is critical in various physiological functions, including pain modulation, apoptosis, and autophagy. nih.govnih.gov While the endocannabinoid system is often associated with inhibiting pain perception, S1P can have both pain-enhancing (pronociceptive) effects in the periphery and pain-reducing (antinociceptive) effects in the central nervous system. nih.gov The balance and interaction between these two systems are therefore crucial for maintaining cellular homeostasis and responding to pathological conditions. nih.gov
| Feature | Endocannabinoid System (AEA) | Sphingosine-1-Phosphate (S1P) System | Points of Interplay |
|---|---|---|---|
| Key Ligand | N-arachidonoylethanolamine (Anandamide) | Sphingosine-1-Phosphate | Both are bioactive lipids derived from membrane components. |
| Primary Receptors | CB1, CB2 (G-protein coupled) | S1P1-5 (G-protein coupled) | Receptors share overlapping expression in the CNS and immune systems and can modulate similar downstream signaling cascades. nih.gov |
| Role in Pain (CNS) | Generally antinociceptive (pain-reducing). nih.gov | Can be antinociceptive (pain-reducing). nih.gov | Both systems are key targets for modulating central pain perception. |
| Metabolic Link | Derived from NAPE. | Derived from ceramide/sphingosine. nih.gov | CB1 receptor activation can increase ceramide synthesis, potentially increasing S1P production. nih.gov |
Modulation by Steroid Hormones
The functionality of the endocannabinoid system is significantly modulated by sex steroid hormones, establishing a bidirectional relationship that impacts a wide range of physiological processes. oup.commedium.com Steroid hormones such as estrogens and progesterone can regulate endocannabinoid signaling by altering the expression of cannabinoid receptors and the activity of enzymes responsible for AEA synthesis and degradation. nih.govmdpi.com
Estrogen, for example, has been shown to have varied effects on endocannabinoid signaling components depending on the tissue. In certain cancer cell lines and in the central nervous system, 17β-estradiol can up-regulate the expression of the CB1 receptor. nih.gov Furthermore, estrogen can increase the levels of AEA by stimulating its synthesis via NAPE-PLD and inhibiting its degradation by fatty acid amide hydrolase (FAAH). mdpi.com This modulation of AEA levels by estrogen is implicated in emotional behavior and cardiovascular function. medium.commdpi.com
Progesterone also influences the endocannabinoid system. It has been demonstrated to upregulate the activity of FAAH, the primary enzyme that degrades AEA, thereby leading to decreased plasma levels of anandamide. nih.gov This intricate interplay highlights how hormonal fluctuations, such as those occurring during the menstrual cycle, can directly impact endocannabinoid tone and its associated functions. medium.com
| Steroid Hormone | Effect on Endocannabinoid System Component | Functional Outcome | Reference Tissue/Model |
|---|---|---|---|
| Estrogen (17β-estradiol) | Upregulates CB1 receptor expression. nih.gov | Increases cellular responsiveness to endocannabinoids. | Colorectal cancer cells, rat hypothalamus. nih.gov |
| Estrogen (17β-estradiol) | Inhibits FAAH activity. mdpi.com | Increases local concentrations of Anandamide (AEA). | Endothelial cells. mdpi.com |
| Estrogen (17β-estradiol) | Stimulates NAPE-PLD synthesis pathway. mdpi.com | Increases synthesis of Anandamide (AEA). | Endothelial cells. mdpi.com |
| Progesterone | Upregulates FAAH activity. nih.gov | Decreases plasma concentrations of Anandamide (AEA). | Human lymphocytes. nih.gov |
Research Frontiers and Future Directions in N Arachidonoylethanolamine Phosphate Research
Identification of Novel Biosynthetic and Metabolic Enzymes
The biosynthesis of N-arachidonoylethanolamine (AEA) is a multi-step process that is not yet fully elucidated. A primary pathway involves the synthesis of N-arachidonoyl phosphatidylethanolamine (NAPE) from phosphatidylethanolamine (PE) and arachidonic acid, catalyzed by an N-acyltransferase (NAT). researchgate.net NAPE is then hydrolyzed by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield AEA. researchgate.netresearchgate.net However, evidence suggests the existence of alternative biosynthetic routes.
Research has pointed to the involvement of a Ca2+-dependent N-acyltransferase in the initial step of AEA synthesis. nih.govjneurosci.org While this enzyme has been biochemically characterized in brain and testis microsomes, its specific molecular identity remains to be cloned and fully purified. researchgate.net Additionally, a Ca2+-independent N-acyltransferase (iNAT) has been proposed, suggesting multiple enzymatic controls over NAPE synthesis. mdpi.com
Further complexity arises in the conversion of NAPE to AEA. Studies in knockout mice have revealed NAPE-PLD-independent pathways. mdpi.com One such pathway involves the hydrolysis of NAPE by a phospholipase C (PLC) to produce phosphoanandamide (NAE-p), which is then dephosphorylated by a protein tyrosine phosphatase (PTPN22) to form AEA. researchgate.netnih.gov Another proposed route involves the enzyme Abh4. nih.gov A two-step pathway has also been suggested, where NAPE is first hydrolyzed by phospholipase A1/A2 (PLA1/PLA2) to N-acyl-lysoPE, which is then acted upon by a lysophospholipase D (lysoPLD) to release AEA. researchgate.net
The identification and characterization of these novel enzymes are critical for understanding the precise regulation of AEA levels in different tissues and under various physiological and pathological conditions.
Table 1: Known and Putative Enzymes in N-arachidonoylethanolamine Biosynthesis
| Enzyme | Proposed Function | Pathway |
| Ca2+-dependent N-acyltransferase | Catalyzes the formation of NAPE | Canonical Pathway |
| Ca2+-independent N-acyltransferase (iNAT) | Catalyzes the formation of NAPE | Alternative Pathway |
| N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) | Hydrolyzes NAPE to AEA | Canonical Pathway |
| Phospholipase C (PLC) | Hydrolyzes NAPE to phosphoanandamide | Alternative Pathway |
| Protein Tyrosine Phosphatase, Non-Receptor Type 22 (PTPN22) | Dephosphorylates phosphoanandamide to AEA | Alternative Pathway |
| Abh4 | Putative role in NAPE hydrolysis to AEA | Alternative Pathway |
| Phospholipase A1/A2 (PLA1/PLA2) | Hydrolyzes NAPE to N-acyl-lysoPE | Alternative Pathway |
| Lysophospholipase D (lysoPLD) | Hydrolyzes N-acyl-lysoPE to AEA | Alternative Pathway |
Comprehensive Elucidation of Intracellular Trafficking and Storage Mechanisms
As a lipophilic molecule, N-arachidonoylethanolamine (AEA) faces a significant barrier to diffusion through the aqueous cytosolic environment. nih.gov This suggests the existence of intracellular carrier proteins that facilitate its transport from the plasma membrane to its sites of action and degradation. nih.gov Fatty acid-binding proteins (FABPs) have emerged as strong candidates for this role. nih.govpnas.org Specifically, FABP3 and FABP5 are expressed in neurons and have been shown to bind AEA. nih.govpnas.org Inhibition of FABPs has been demonstrated to reduce the intracellular trafficking of AEA to its primary catabolic enzyme, fatty acid amide hydrolase (FAAH). nih.gov
While the involvement of FABPs is a significant step forward, a comprehensive understanding of AEA trafficking is still lacking. The specific roles of different FABP isoforms, their regulation, and their potential interplay with other transport mechanisms remain to be fully elucidated. Furthermore, it is hypothesized that AEA and its congeners are stored in the membrane as phospholipid precursors, such as N-arachidonoyl phosphatidylethanolamine (NAPE). nih.gov The mechanisms governing the mobilization of these precursors and their delivery to biosynthetic enzymes are largely unknown. Future research should focus on identifying the complete machinery responsible for the directed movement and compartmentalization of AEA and its precursors within the cell.
Discovery and Characterization of Unidentified Molecular Targets
N-arachidonoylethanolamine (AEA) is primarily known for its activity at the cannabinoid receptors CB1 and CB2. researchgate.netguidetopharmacology.org However, a growing body of evidence suggests that AEA and its metabolites interact with a broader range of molecular targets. For instance, AEA is also an endogenous activator of the transient receptor potential vanilloid type 1 (TRPV1) channel. guidetopharmacology.org
The oxidative metabolism of AEA by enzymes such as lipoxygenases (LOXs) generates a variety of derivatives, including hydroperoxyanandamides (HAEAs). nih.gov These metabolites have been shown to act as ligands for CB1, CB2, and peroxisome proliferator-activated receptors (PPARs), and can also modulate the activity of TRPV1 receptors. nih.gov This highlights the potential for a rich pharmacology associated with the metabolic products of AEA.
The discovery of additional receptors and binding proteins for AEA and its phosphorylated form, NAE-p, is a key area for future research. A comprehensive understanding of the full spectrum of molecular targets will be essential for elucidating the diverse physiological and pathophysiological roles of this signaling lipid.
Development of Highly Selective Pharmacological Modulators for Metabolic Enzymes
The enzymes responsible for the biosynthesis and degradation of N-arachidonoylethanolamine (AEA) represent promising therapeutic targets. frontiersin.org Modulating the activity of these enzymes offers a strategy to control the endogenous levels of AEA, thereby influencing cannabinoid receptor signaling. While inhibitors of fatty acid amide hydrolase (FAAH), the primary degradative enzyme for AEA, have been developed, there is a need for more selective pharmacological tools to probe the functions of the various biosynthetic enzymes. wikipedia.org
The development of highly selective inhibitors and activators for enzymes such as N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), phospholipase C (PLC), and the putative N-acyltransferases will be crucial for dissecting their specific contributions to AEA production in different cellular contexts. nih.gov Such compounds would not only be invaluable research tools but could also pave the way for novel therapeutic strategies for a range of disorders, including pain, inflammation, and neurological conditions.
Understanding the Influence of the Lipid Microenvironment on Enzyme Function
The activity of enzymes involved in N-arachidonoylethanolamine (AEA) metabolism is likely influenced by the surrounding lipid microenvironment of the cell membrane. nih.gov The lipid composition of the membrane, including the presence of specific phospholipids and cholesterol, can affect the conformation and catalytic activity of membrane-associated enzymes. nih.gov
For example, the binding of lipoxygenases to lipid membranes can be influenced by the presence of endocannabinoids, which in turn can alter membrane fluidity. nih.gov The enzymatic activity of these enzymes within the membrane can further modify the local lipid environment. nih.gov
Future research should aim to characterize how the lipid composition of different membrane domains, such as lipid rafts, influences the activity of AEA biosynthetic and metabolic enzymes. A deeper understanding of this interplay will provide a more complete picture of the regulation of AEA signaling.
Application of Integrated Multi-Omics Approaches in Lipidomics Research
The complexity of lipid signaling pathways necessitates the use of integrated, high-throughput approaches. Multi-omics strategies, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful tool for elucidating the intricate networks that govern the synthesis, signaling, and degradation of N-arachidonoylethanolamine (AEA) and its phosphorylated derivatives. nih.govmdpi.com
By applying these approaches, researchers can identify novel genes and proteins involved in AEA metabolism and signaling, and map the complex interactions between different lipid species. nih.gov For example, combining transcriptomic and metabolomic data can reveal correlations between the expression of specific enzymes and the levels of their lipid products under different physiological or pathological conditions. mdpi.com
The application of multi-omics to the study of NAE-p and related lipids will be instrumental in building comprehensive models of their signaling networks and in identifying novel points of therapeutic intervention.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
